4-(furan-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(furan-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride is a synthetic organic compound that features a thiazole ring substituted with furan and pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride typically involves multi-step organic reactions. One common method includes:
Formation of Thiazole Ring: Starting with a suitable thioamide and an α-haloketone to form the thiazole ring.
Substitution Reactions: Introducing the furan and pyridine groups through nucleophilic substitution reactions.
Hydrochloride Salt Formation: Converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole, furan, and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Furanones, pyridine N-oxides.
Reduction Products: Piperidine derivatives.
Substitution Products: Various substituted thiazoles, furans, and pyridines.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Biological Activity: Potential antimicrobial, antifungal, or anticancer properties.
Medicine
Drug Development: Investigated as a lead compound for new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(furan-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary but often include inhibition of key enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(furan-3-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride
- 4-(furan-2-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride
Uniqueness
4-(furan-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride is unique due to the specific positioning of the furan and pyridine groups, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-(furan-3-yl)-N-pyridin-3-yl-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS.ClH/c1-2-10(6-13-4-1)14-12-15-11(8-17-12)9-3-5-16-7-9;/h1-8H,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYZEWUJCOELLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=COC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.